N-cyclopentyl-4,4-dimethylcyclohexan-1-amine

Description

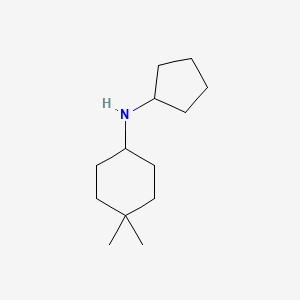

N-Cyclopentyl-4,4-dimethylcyclohexan-1-amine is a secondary amine featuring a cyclohexane backbone substituted with two methyl groups at the 4-position and a cyclopentyl group attached to the nitrogen atom.

Properties

Molecular Formula |

C13H25N |

|---|---|

Molecular Weight |

195.34 g/mol |

IUPAC Name |

N-cyclopentyl-4,4-dimethylcyclohexan-1-amine |

InChI |

InChI=1S/C13H25N/c1-13(2)9-7-12(8-10-13)14-11-5-3-4-6-11/h11-12,14H,3-10H2,1-2H3 |

InChI Key |

VXAMENAHNUALBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1)NC2CCCC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4,4-dimethylcyclohexan-1-amine typically involves the following steps:

Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring, which can be achieved through cyclization reactions.

Substitution with Cyclopentyl Group: The cyclopentyl group is introduced via a substitution reaction, where a suitable cyclopentyl halide reacts with the cyclohexane derivative.

Introduction of Methyl Groups: The methyl groups are introduced through alkylation reactions, using methylating agents such as methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4,4-dimethylcyclohexan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or secondary amines.

Scientific Research Applications

N-cyclopentyl-4,4-dimethylcyclohexan-1-amine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The amine group allows it to form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and commercial attributes of N-cyclopentyl-4,4-dimethylcyclohexan-1-amine and related compounds:

Key Comparative Insights:

Structural Variations and Steric Effects: The cyclopentyl substituent in the target compound introduces moderate steric hindrance compared to smaller groups (e.g., methyl in N,4-dimethylcyclohexan-1-amine) but less than the bulkier cyclohexyl analog .

Molecular Weight Trends :

- The cyclopentyl derivative (~195 g/mol) is heavier than the base 4,4-dimethylcyclohexan-1-amine (127 g/mol) but lighter than the cyclohexyl analog (~209 g/mol), reflecting incremental increases with larger substituents .

Purity and Availability :

- Most analogs (e.g., N-(furan-2-ylmethyl)-, N-cyclopentyl-) are discontinued, limiting accessibility for current research . In contrast, simpler derivatives like N,4-dimethylcyclohexan-1-amine remain available at high purity (97%) .

Salt Forms and Solubility :

- Hydrochloride salts (e.g., 4,4-dimethylcyclohexanamine hydrochloride) are explicitly listed in , suggesting improved aqueous solubility compared to free amines like the target compound .

Synthetic Relevance :

- highlights synthetic routes for cyclohexanamine derivatives with piperazine groups, underscoring the importance of substituent choice in tailoring reactivity and downstream applications (e.g., drug discovery) .

Research Implications and Limitations

- Data Gaps : Experimental data on the target compound’s melting point, boiling point, and solubility are absent in the provided evidence, limiting direct comparisons.

- Structural-Activity Relationships (SAR) : The cyclopentyl group’s balance of steric bulk and conformational flexibility may offer advantages in drug design over rigid (e.g., cyclohexyl) or polar (e.g., furan) substituents, though further studies are needed .

- Commercial Trends : The discontinuation of several analogs () may reflect shifting research priorities or challenges in synthesis scalability.

Biological Activity

N-cyclopentyl-4,4-dimethylcyclohexan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclopentyl group and a dimethyl-substituted cyclohexane structure. The molecular formula is , and it exhibits the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 195.32 g/mol |

| Boiling Point | 180 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound may be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a ligand for certain receptors involved in neurotransmission and cellular signaling pathways.

Potential Mechanisms

- Receptor Modulation : The compound may modulate neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Inhibition : It could inhibit specific enzymes, altering metabolic pathways related to disease processes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance, cellular assays indicated that compounds structurally similar to N-cyclopentyl derivatives showed cytotoxic effects on A549 (lung carcinoma) and HeLa (cervical carcinoma) cells.

| Concentration (µM) | A549 Cell Viability (%) | HeLa Cell Viability (%) |

|---|---|---|

| 0.5 | 85 | 90 |

| 5 | 70 | 75 |

| 50 | 30 | 40 |

These results suggest a dose-dependent response where higher concentrations lead to increased cytotoxicity.

Case Studies

- Study on CDK9 Inhibition : A comparative study involving CDK9 inhibitors highlighted the potential of N-cyclopentyl derivatives in reversing epigenetic silencing in cancer cells. The compound was tested alongside known inhibitors, showing comparable efficacy in inducing GFP fluorescence in treated cells .

- Antitumor Activity : Another investigation focused on the antitumor effects of similar compounds revealed that modifications to the cyclohexane structure significantly affected biological activity, indicating that the cyclopentyl substitution could enhance or diminish therapeutic effects depending on the specific cellular context .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.